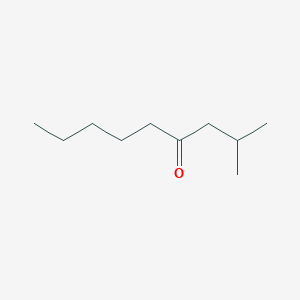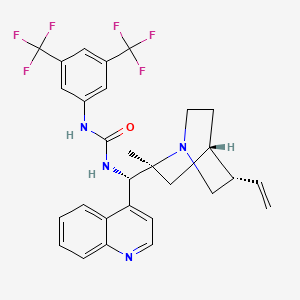
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea is a complex organic compound featuring a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isocyanate derivative to form the urea linkage. The quinuclidine and quinoline moieties are then introduced through subsequent reactions, often involving coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)urea: Lacks the quinuclidine moiety, which may affect its binding properties.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea: Similar structure but without the vinyl group, potentially altering its reactivity.
Uniqueness
The presence of the quinuclidine, quinoline, and vinyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea makes it unique, providing a combination of properties that can be exploited in various applications. This uniqueness is highlighted by its potential to interact with multiple molecular targets and participate in diverse chemical reactions.
Propiedades
Fórmula molecular |
C29H28F6N4O |
|---|---|
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-2-methyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C29H28F6N4O/c1-3-17-16-39-11-9-18(17)15-27(39,2)25(23-8-10-36-24-7-5-4-6-22(23)24)38-26(40)37-21-13-19(28(30,31)32)12-20(14-21)29(33,34)35/h3-8,10,12-14,17-18,25H,1,9,11,15-16H2,2H3,(H2,37,38,40)/t17-,18+,25+,27+/m1/s1 |
Clave InChI |
BQEONVYJBLIVQL-ZJGKQXSUSA-N |
SMILES isomérico |
C[C@]1(C[C@@H]2CCN1C[C@H]2C=C)[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC1(CC2CCN1CC2C=C)C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)



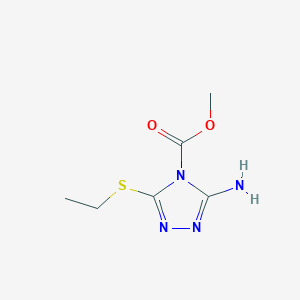
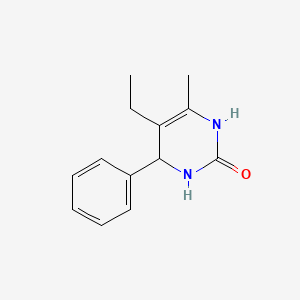
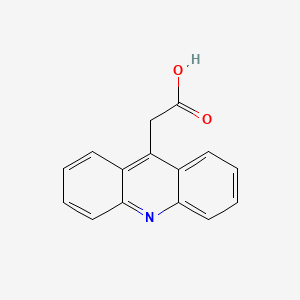
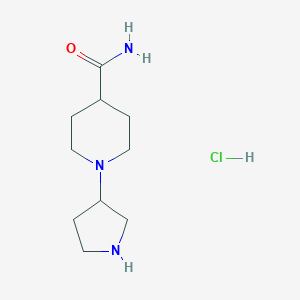
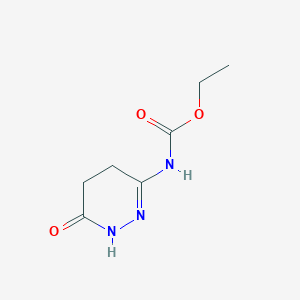

![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
